
3-(Difluoromethyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)biphenyl is an organic compound characterized by the presence of a difluoromethyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)biphenyl typically involves the introduction of the difluoromethyl group onto a biphenyl scaffold. One common method is the difluoromethylation of biphenyl derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative of biphenyl with a difluoromethyl halide under palladium catalysis . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Difluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include difluoromethyl-substituted biphenyl ketones, carboxylic acids, and various substituted biphenyl derivatives .
Applications De Recherche Scientifique
3-(Difluoromethyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings
Mécanisme D'action
The mechanism by which 3-(Difluoromethyl)biphenyl exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, thereby modulating biological pathways. This makes it a valuable scaffold in drug design and development .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)biphenyl: Similar in structure but with an additional fluorine atom, leading to different chemical and biological properties.
3-(Chloromethyl)biphenyl: Contains a chloromethyl group instead of a difluoromethyl group, resulting in distinct reactivity and applications.
3-(Methyl)biphenyl:
Uniqueness: 3-(Difluoromethyl)biphenyl is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects enhance the compound’s stability, reactivity, and potential for use in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C13H10F2 |
|---|---|
Poids moléculaire |
204.21 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-phenylbenzene |
InChI |
InChI=1S/C13H10F2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H |
Clé InChI |
VTTGFHYJTHPIQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)
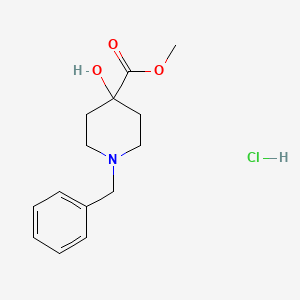
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)

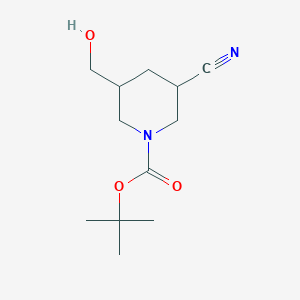
![6-bromo-3,4-dihydropyrano[3,4-b]indol-1(9H)-one](/img/structure/B13715751.png)
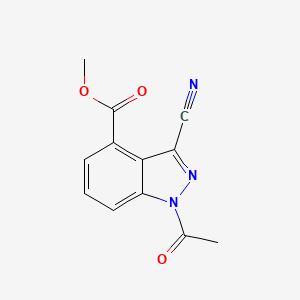


![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
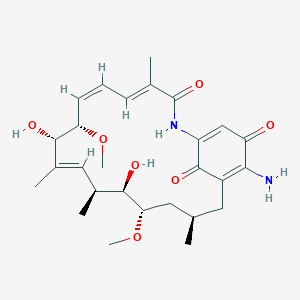

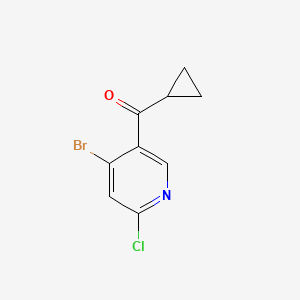
![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)
